![molecular formula C20H22N2O4S B2791391 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2,3-dimethoxyphenyl)urea CAS No. 2034569-89-4](/img/structure/B2791391.png)
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2,3-dimethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2,3-dimethoxyphenyl)urea, also known as BTPhen, is a small molecule compound that has been widely used in scientific research. It is a selective and potent inhibitor of the protein-protein interaction between BRD4 and acetylated histones, which is essential for the transcriptional activation of many genes involved in cancer development and progression.
Mecanismo De Acción
The mechanism of action of 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2,3-dimethoxyphenyl)urea involves the inhibition of the protein-protein interaction between BRD4 and acetylated histones. BRD4 contains two bromodomains that specifically recognize acetylated lysine residues on histones, and the binding of BRD4 to acetylated histones is essential for the recruitment of transcriptional coactivators and the initiation of gene transcription. This compound binds to the acetyl-lysine binding pocket of BRD4 and prevents the interaction between BRD4 and acetylated histones, leading to the inhibition of gene transcription and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent antiproliferative and proapoptotic effects in a wide range of cancer cell lines, including leukemia, lymphoma, multiple myeloma, and solid tumors. This compound treatment leads to the downregulation of many oncogenes, such as MYC, BCL2, and CCND1, and the upregulation of tumor suppressor genes, such as p21 and p27. This compound also induces the activation of caspase-dependent and -independent apoptotic pathways, leading to the cleavage of PARP and the fragmentation of DNA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2,3-dimethoxyphenyl)urea has several advantages for lab experiments. It is a selective and potent inhibitor of the BRD4-acetylated histone interaction, which allows for the specific study of the role of BRD4 in cancer development and progression. It is also a small molecule compound that can easily penetrate cell membranes and reach intracellular targets. However, this compound has some limitations as well. It has a relatively short half-life and can be rapidly metabolized in vivo, which requires frequent dosing in animal models. It also has some off-target effects on other bromodomain-containing proteins, such as BRD2 and BRD3, which may complicate the interpretation of experimental results.
Direcciones Futuras
For research include the optimization of 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2,3-dimethoxyphenyl)urea derivatives with improved pharmacokinetic properties and reduced off-target effects. The combination of this compound with other anticancer agents, such as chemotherapy or immunotherapy, may also enhance its antitumor efficacy. The identification of biomarkers that predict the response to this compound treatment may help to select patients who are most likely to benefit from this therapy. Finally, the elucidation of the role of BRD4 in non-cancer diseases, such as inflammation and cardiovascular diseases, may provide new therapeutic opportunities for this compound and its derivatives.
Métodos De Síntesis
The synthesis method of 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2,3-dimethoxyphenyl)urea involves the reaction of 2-(benzo[b]thiophen-2-yl)glycidol with 3-(2,3-dimethoxyphenyl)isocyanate in the presence of a base catalyst. The reaction proceeds via the formation of an intermediate epoxide, which is then attacked by the isocyanate group to yield the final product. The synthesis of this compound has been optimized to achieve high yields and purity, and the compound can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2,3-dimethoxyphenyl)urea has been extensively used in scientific research as a tool to study the role of BRD4 in cancer development and progression. BRD4 is a bromodomain-containing protein that binds to acetylated histones and regulates the transcriptional activation of many genes involved in cancer cell proliferation, survival, and metastasis. This compound has been shown to selectively inhibit the interaction between BRD4 and acetylated histones, leading to the downregulation of many oncogenes and the induction of apoptosis in cancer cells.
Propiedades
IUPAC Name |
1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2,3-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-20(24,17-11-13-7-4-5-10-16(13)27-17)12-21-19(23)22-14-8-6-9-15(25-2)18(14)26-3/h4-11,24H,12H2,1-3H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPOOIUZCBKKGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=C(C(=CC=C1)OC)OC)(C2=CC3=CC=CC=C3S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

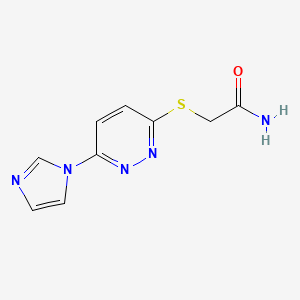
![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2791310.png)
![6-chloro-4-({3-[3-(2-cyclopropyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2791312.png)

![N-[[1-(4-Methylphenyl)pyrrolidin-2-yl]methyl]but-2-ynamide](/img/structure/B2791319.png)
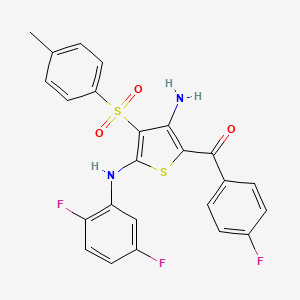
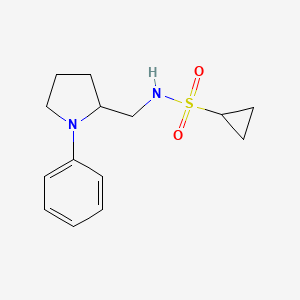
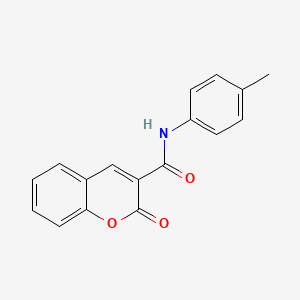
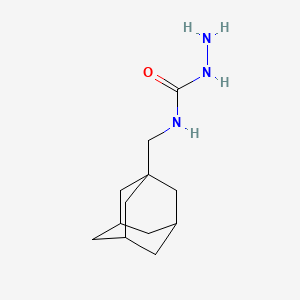
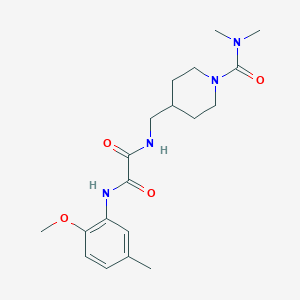
![5-(4-Ethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2791326.png)
![N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2791328.png)
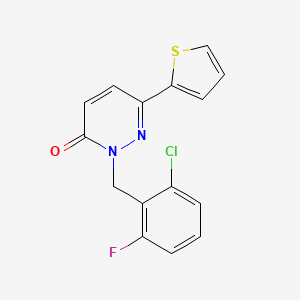
![4-(ethylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2791330.png)